

Spectroscopic Data of Tert-Butyl Bromoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Butyl bromoacetate			
Cat. No.:	B109810	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-**butyl bromoacetate**. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for tert-**butyl bromoacetate**, providing key insights into its molecular structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of tert-**butyl bromoacetate** is characterized by two distinct signals, corresponding to the two different types of protons in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
3.760	Singlet	2H	Br-CH ₂ -C=O
1.484	Singlet	9H	-C(CH ₃) ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For tert-**butyl bromoacetate**, four distinct signals are observed.

Chemical Shift (δ) [ppm]	Assignment
166.86	C=O (Ester Carbonyl)
82.45	-O-C(CH₃)₃ (Quaternary Carbon)
27.97	-O-C(CH₃)₃ (Methyl Carbons)
26.21	Br-CH ₂ -C=O (Methylene Carbon)

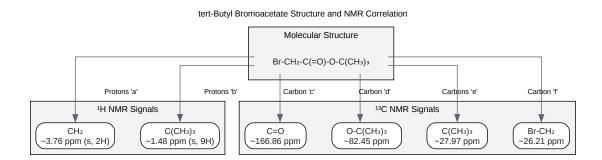
Experimental Protocols

The following section details the general methodologies for acquiring ¹H and ¹³C NMR spectra of liquid samples like tert-butyl bromoacetate.

Sample Preparation

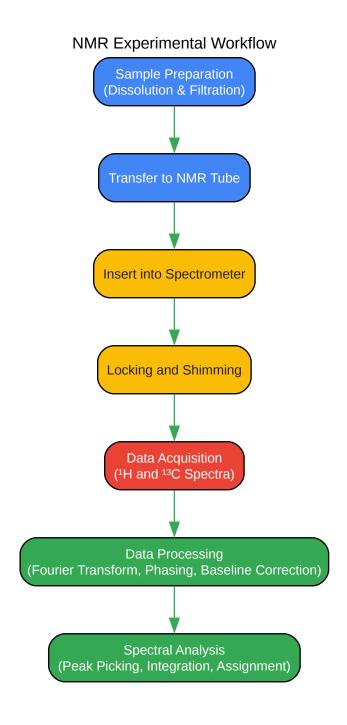
- Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of tert-**butyl bromoacetate** in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
- Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for tert-**butyl bromoacetate**. The residual proton signal of CDCl₃ at ~7.26 ppm can serve as an internal reference.
- Sample Dissolution: The sample should be fully dissolved in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution.
- Filtration: To remove any particulate matter that could affect the magnetic field homogeneity
 and spectral resolution, the solution should be filtered through a small plug of glass wool in a
 Pasteur pipette directly into the NMR tube.

- NMR Tube: Use a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
- Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak is often sufficient for referencing.


Data Acquisition

- Instrumentation: NMR spectra are acquired on a spectrometer, such as a Bruker or Jeol instrument, with a typical magnetic field strength of 300 MHz or higher for routine analysis.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the recommended sample concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is commonly employed.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower sensitivity of the ¹³C nucleus.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

Visualizations


The following diagrams illustrate key relationships and workflows related to the NMR analysis of tert-butyl bromoacetate.

Click to download full resolution via product page

Caption: Correlation of tert-butyl bromoacetate's structure with its NMR signals.

Click to download full resolution via product page

Caption: A typical experimental workflow for NMR sample preparation and data acquisition.

• To cite this document: BenchChem. [Spectroscopic Data of Tert-Butyl Bromoacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b109810#tert-butyl-bromoacetate-spectroscopic-data-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com